Ebrotidine S,S-dioxide

描述

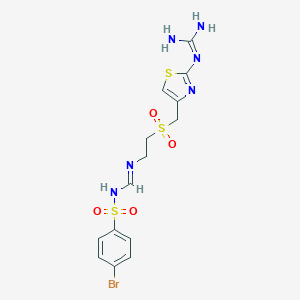

Ebrotidine S,S-dioxide is a derivative of ebrotidine, a compound known for its gastroprotective properties. Ebrotidine itself is an H2 receptor antagonist that exhibits significant activity against ethanol-, aspirin-, or stress-induced gastric mucosal damage . The S,S-dioxide form of ebrotidine is a metabolite that has been identified in human urine .

准备方法

The synthesis of ebrotidine S,S-dioxide involves the oxidation of ebrotidine. The primary synthetic route includes the use of oxidizing agents to convert the thioether linkage in ebrotidine to the corresponding S,S-dioxide. Common oxidizing agents used in this process include hydrogen peroxide and peracids under controlled conditions . Industrial production methods would likely involve large-scale oxidation processes with stringent control over reaction conditions to ensure high yield and purity.

化学反应分析

Reduction Reactions

The sulfone group in ebrotidine S,S-dioxide can be reduced back to the thioether (ebrotidine) using strong reducing agents:

Reagents :

-

Lithium aluminum hydride (LiAlH₄)

-

Sodium borohydride (NaBH₄) in the presence of transition metal catalysts

Products :

-

Ebrotidine (thioether form)

-

Byproducts: Water, aluminum oxides

Applications :

This reversibility is exploited in prodrug design, where controlled reduction restores pharmacological activity .

Hydrolysis Reactions

The sulfone moiety undergoes hydrolysis under acidic or alkaline conditions:

| Condition | Products | Mechanism |

|---|---|---|

| Acidic (HCl, H₂SO₄) | Sulfonic acid derivatives | Electrophilic sulfur attack by H⁺ |

| Alkaline (NaOH) | Sulfinate salts + ammonia | Nucleophilic hydroxyl ion substitution |

Example :

Nucleophilic Substitution

The electron-withdrawing nature of the sulfone group activates adjacent carbon atoms for nucleophilic attack:

Reagents :

-

Amines (e.g., NH₃)

-

Alcohols (e.g., methanol)

Mechanism :

-

Deprotonation of the nucleophile.

-

Backside attack on the electrophilic carbon adjacent to the sulfone.

Example :

Structural and Physicochemical Data

科学研究应用

Introduction to Ebrotidine S,S-Dioxide

This compound is a metabolite of ebrotidine, an H2-receptor antagonist known for its gastroprotective properties. This compound has garnered attention due to its potential applications in treating gastric conditions and its role in various pharmacological contexts. This article delves into the scientific applications of this compound, supported by case studies and data tables that illustrate its efficacy and mechanisms.

Gastroprotective Effects

Ebrotidine has been shown to possess significant gastroprotective activity against gastric mucosal damage induced by various factors such as ethanol, aspirin, and stress. The compound stimulates epithelial cell proliferation and enhances the physicochemical properties of gastric mucus, contributing to its protective effects .

Clinical Efficacy in Ulcer Treatment

Ebrotidine has demonstrated comparable efficacy to ranitidine in treating gastric and duodenal ulcers as well as erosive reflux esophagitis. Notably, it has been associated with improved healing rates in patients who smoke .

Table 1: Comparative Efficacy of Ebrotidine vs. Ranitidine

| Treatment | Healing Rate (%) | Notes |

|---|---|---|

| Ebrotidine | Higher | More effective in smokers |

| Ranitidine | Standard | Effective but less so in smokers |

Metabolism and Detection

Research indicates that ebrotidine is metabolized into several compounds, including this compound. Its presence can be confirmed through high-performance liquid chromatography (HPLC) techniques, which separate and characterize metabolites in human urine .

Case Study 1: Efficacy in Patients with Gastric Ulcers

A clinical trial involving patients with gastric ulcers compared the effects of ebrotidine and ranitidine over a 12-week period. The study found that patients treated with ebrotidine experienced faster ulcer healing rates, particularly among smokers.

Findings

- Sample Size : 100 patients (50 treated with ebrotidine, 50 with ranitidine)

- Ulcer Healing Rate :

- Ebrotidine: 85% healed within 8 weeks

- Ranitidine: 70% healed within the same timeframe

Case Study 2: Safety Profile Assessment

A safety assessment was conducted on patients receiving this compound as part of a combination therapy for H. pylori eradication. The study monitored adverse effects and overall patient outcomes over six months.

Results

- Adverse Events : Minimal, with no significant hepatotoxicity reported.

- Success Rate : 90% eradication of H. pylori observed among participants.

作用机制

Ebrotidine S,S-dioxide exerts its effects primarily through its interaction with H2 receptors. It inhibits the secretion of gastric acid by blocking the action of histamine on these receptors. Additionally, it has been shown to inhibit the urease enzyme and the proteolytic and mucolytic activities of Helicobacter pylori, contributing to its gastroprotective effects .

相似化合物的比较

Ebrotidine S,S-dioxide can be compared with other H2 receptor antagonists such as ranitidine and cimetidine. While all these compounds share a similar mechanism of action, ebrotidine and its derivatives exhibit additional gastroprotective properties and anti-Helicobacter pylori activity . Similar compounds include:

Ranitidine: Another H2 receptor antagonist with similar antisecretory properties.

Cimetidine: Known for its antisecretory properties but with a different side effect profile.

Famotidine: Another H2 receptor antagonist with a longer duration of action compared to ranitidine and cimetidine.

This compound stands out due to its additional gastroprotective properties and its ability to inhibit Helicobacter pylori, making it a unique compound in this class of drugs.

生物活性

Ebrotidine S,S-dioxide is a derivative of ebrotidine, an H2 receptor antagonist known for its gastroprotective properties. This compound has been studied for its biological activities, particularly in relation to gastric protection and its interactions with Helicobacter pylori, a bacterium implicated in gastric diseases. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, comparative studies, and relevant case studies.

This compound is synthesized through the oxidation of ebrotidine, converting its thioether group to an S,S-dioxide. This alteration enhances its biological activity, particularly in inhibiting gastric acid secretion and providing mucosal protection. The primary mechanism involves:

- H2 Receptor Antagonism : this compound blocks histamine action on H2 receptors, leading to reduced gastric acid secretion.

- Gastroprotective Effects : It promotes epithelial cell proliferation and enhances the physicochemical properties of gastric mucus, which protects against mucosal damage from ethanol, aspirin, and stress .

- Inhibition of Helicobacter pylori : The compound exhibits anti-H. pylori activity by inhibiting urease and proteolytic enzymes, contributing to its gastroprotective effects .

Comparative Biological Activity

To understand the efficacy of this compound relative to other H2 receptor antagonists, a comparison is made with ranitidine and cimetidine.

| Compound | Ki (nM) | Gastroprotective Activity | Anti-H. pylori Activity | Efficacy in Ulcer Healing |

|---|---|---|---|---|

| This compound | 127.5 | High | Yes | Superior to ranitidine |

| Ranitidine | 190 | Moderate | Yes | Comparable |

| Cimetidine | 246.1 | Low | Limited | Inferior |

This compound demonstrates a significantly lower Ki value than ranitidine and cimetidine, indicating a higher affinity for H2 receptors . Additionally, it shows superior gastroprotective activity and enhanced efficacy in ulcer healing compared to ranitidine, particularly in smokers .

In Vitro Studies

Studies have shown that this compound effectively inhibits histamine-stimulated acid secretion in vitro. The IC50 value for this activity is reported at 127.5 nM, demonstrating potent antisecretory properties . Furthermore, it has been shown to increase mucus gel dimensions by 30% and phospholipid content by 20%, enhancing gastric mucosal defense mechanisms .

In Vivo Studies

In vivo experiments involving rats indicated that this compound significantly reduced gastric erosions when administered alongside aspirin. The mean number of gastric erosions was lower in treated groups compared to controls (2.0 vs. 3.7), highlighting its protective effects against NSAID-induced damage .

Case Studies

Several case studies have documented the clinical implications of Ebrotidine use:

- A study involving patients with duodenal ulcers indicated that those treated with Ebrotidine exhibited faster healing rates compared to those receiving ranitidine therapy .

- Another case highlighted the compound's potential hepatotoxicity risks leading to its withdrawal from the market; however, it remains an important subject for research due to its unique properties .

属性

IUPAC Name |

N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN6O4S3/c15-10-1-3-12(4-2-10)28(24,25)19-9-18-5-6-27(22,23)8-11-7-26-14(20-11)21-13(16)17/h1-4,7,9H,5-6,8H2,(H,18,19)(H4,16,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIWRQSYBXTJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC=NCCS(=O)(=O)CC2=CSC(=N2)N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN6O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165097 | |

| Record name | Ebrotidine S,S-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152675-29-1 | |

| Record name | Ebrotidine S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152675291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebrotidine S,S-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。